cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h7-10,13-14H,2-6H2,1H3,(H,18,19)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQFMUNMHVYHFQ-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641350 | |
| Record name | (1R,2S)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-65-9 | |
| Record name | (1R,2S)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves several steps. One common synthetic route includes the Friedel-Crafts acylation of cyclohexane with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The target compound belongs to a class of cyclohexane-1-carboxylic acid derivatives with varied benzoyl substituents. Key analogs and their properties are compared below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Key Observations:
Substituent Position and Acidity :
- The 4-ethyl group in the target compound is electron-donating, likely reducing its acidity compared to analogs with electron-withdrawing groups (e.g., bromo, chloro) .
- The 3,4-methylenedioxy analog (CAS 131779-79-8) has a predicted pKa of 4.48, suggesting moderate acidity due to resonance stabilization .
Thermal Stability :
- The 3,4-methylenedioxy derivative exhibits a higher melting point (152–154°C) compared to other analogs, likely due to increased molecular symmetry and intermolecular interactions .
Solubility and Polarity :
- Compounds with polar substituents (e.g., thiomethyl, methylenedioxy) show enhanced solubility in polar solvents .
Biological Activity
cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique structural properties, which include a cyclohexane ring with an ethylbenzoyl substituent and a carboxylic acid group in the cis configuration. This compound has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C16H20O3
- Molecular Weight : Approximately 260.34 g/mol
- Structural Features : The compound features a cyclohexane ring, an ethylbenzoyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.
Biological Activity
Research indicates that this compound may exhibit several biological activities, particularly in the following areas:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies have indicated that this compound might possess antimicrobial activity against various pathogens, although detailed studies are still required to confirm these effects.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. This interaction can lead to modulation of their activity, potentially resulting in reduced inflammation or antimicrobial effects. Ongoing research aims to elucidate the precise molecular targets and pathways involved.
Case Study 1: Anti-inflammatory Activity
A study exploring the anti-inflammatory properties of this compound demonstrated its capability to inhibit certain inflammatory mediators. The study utilized various in vitro assays to measure the compound's effect on enzyme activity related to inflammation. Results indicated a significant reduction in enzyme activity at specific concentrations, suggesting its potential as an anti-inflammatory agent.
| Concentration (µM) | Enzyme Activity (%) |
|---|---|
| 10 | 80 |
| 50 | 60 |
| 100 | 40 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. Using the disc diffusion method, the compound was tested against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The results indicated that the compound exhibited moderate antimicrobial activity, warranting further exploration into its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
